molecular formula C14H10O B569823 4-Phenanthrol-d9 CAS No. 922510-21-2

4-Phenanthrol-d9

Cat. No.: B569823
CAS No.: 922510-21-2
M. Wt: 203.288
InChI Key: SIMYIUXARJLHEA-LOIXRAQWSA-N
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Description

4-Phenanthrol-d9 is a deuterated variant of 4-Phenanthrol, where nine hydrogen atoms are replaced by deuterium. This compound is characterized by its solid state, appearing as white or yellowish crystals. It is stable at room temperature and dissolves in organic solvents such as ethanol and dichloromethane . The deuterium labeling allows for tracking the compound’s transformation and distribution during reactions, making it valuable in chemical and biochemical research .

Preparation Methods

The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents . This process ensures the incorporation of deuterium atoms into the compound, resulting in this compound.

Chemical Reactions Analysis

4-Phenanthrol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenanthrol-d9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenanthrol-d9 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the role of hydrogen atoms in biochemical processes. This makes this compound a valuable tool for studying enzyme mechanisms, metabolic pathways, and the effects of isotopic substitution on chemical reactions .

Comparison with Similar Compounds

4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and the effects of isotopic labeling.

Properties

CAS No.

922510-21-2

Molecular Formula

C14H10O

Molecular Weight

203.288

IUPAC Name

1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol

InChI

InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

SIMYIUXARJLHEA-LOIXRAQWSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O

Synonyms

Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol;  4-Phenanthrenol-d9;  4-Phenanthrol-d9;  4-Hydroxyphenanthrene-d9;  NSC 171284-d9

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1000 ml 3-neck flask equipped with magnetic stirrer and reflux condenser with nitrogen inlet, 400 ml of carbon tetrachloride was added followed by 26 gms of 4 oxo-1,2,3,4-tetrahydrophenanthrene and 26.5 gm of N-bromo succinimide. The reaction was illuminated with a 600 watt Quartzlite lamp for 6 hours. Then an additional 2.0 gms of N-bromosuccinimide was added and the reaction refluxed for 1 hour. The reaction was cooled to room temperature and the solids filtered off and washed with carbon tetrachloride and air dried. The solids were recrystallized from 220 ml of ethyl acetate, filtered and washed with several portions of warm water, dried in vacuo in the presence of P2O5 to yield 8.3 gms (32.25% by weight) of 4-phenanthrol. m.p. 114°-116° C. m/e 194.
[Compound]
Name
4
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

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